molecular formula C15H14ClNOS B5201664 2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B5201664
M. Wt: 291.8 g/mol
InChI Key: NNWNQVMEKRJJMU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide is an organic compound with a molecular formula of C15H14ClNOS It is a benzamide derivative, characterized by the presence of a chloro group, a phenylsulfanyl group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic substitution: Products include substituted benzamides with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenylsulfanyl moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound can inhibit or activate the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to the presence of both a chloro group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a unique combination of properties that make it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNQVMEKRJJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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